molecular formula C22H19FN2O2 B2814095 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide CAS No. 2201010-86-6

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide

Cat. No. B2814095
CAS RN: 2201010-86-6
M. Wt: 362.404
InChI Key: NKRQWHWCDFFWEJ-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the class of amides, which are organic compounds that contain a carbonyl group linked to an amino group. The synthesis method for this compound involves several steps, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. Specifically, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting the activity of these enzymes, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide can alter the expression of various genes and proteins, leading to its observed biological effects.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. It has also been shown to reduce inflammation in various diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have antibacterial properties, inhibiting the growth of various bacterial strains.

Advantages And Limitations For Lab Experiments

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide has several advantages and limitations for lab experiments. One advantage is its potential applications in various scientific research fields, including cancer research, inflammation research, and antibacterial research. Additionally, it has been shown to have low toxicity in vitro, making it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide. One direction is to further study its potential applications in cancer research, including its ability to induce apoptosis in cancer cells. Another direction is to study its potential applications in inflammation research, including its ability to reduce inflammation in various diseases. Additionally, further research could be conducted to study its antibacterial properties and potential applications in antibacterial research.

Synthesis Methods

The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide involves several steps. The initial step involves the reaction of 2-naphthylamine with 4-fluoro-3-nitrobenzoic acid to form 4-fluoro-3-(2-naphthylamino)benzoic acid. This intermediate is then reacted with propionyl chloride to form 4-fluoro-3-(propionylamino)benzoic acid. The final step involves the reaction of 4-fluoro-3-(propionylamino)benzoic acid with 2-naphthalen-2-ylpropan-1-amine to form N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide.

Scientific Research Applications

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, it has been studied for its antibacterial properties and has shown potential in inhibiting the growth of various bacterial strains.

properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-3-21(26)25-20-13-18(10-11-19(20)23)24-22(27)14(2)16-9-8-15-6-4-5-7-17(15)12-16/h3-14H,1H2,2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRQWHWCDFFWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide

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